N-[(5-chlorothiophen-2-yl)sulfonyl]-4-fluorophenylalanine
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Overview
Description
2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-FLUOROPHENYL)PROPANOIC ACID is a complex organic compound that features a combination of a thienyl group, a sulfonyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . These reactions often utilize organoboron reagents and palladium catalysts to form carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-FLUOROPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-FLUOROPHENYL)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research may focus on its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-FLUOROPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-3-(4-FLUOROPHENYL)PROPANOIC ACID
- 2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOIC ACID
- 2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOIC ACID
Uniqueness
The uniqueness of 2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-3-(4-FLUOROPHENYL)PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and binding affinity in biological systems.
Properties
Molecular Formula |
C13H11ClFNO4S2 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[(5-chlorothiophen-2-yl)sulfonylamino]-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C13H11ClFNO4S2/c14-11-5-6-12(21-11)22(19,20)16-10(13(17)18)7-8-1-3-9(15)4-2-8/h1-6,10,16H,7H2,(H,17,18) |
InChI Key |
CJPHWVSMONIVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl)F |
Origin of Product |
United States |
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